molecular formula C22H23NO2S B11501878 N-dibenzo[b,d]furan-3-yladamantane-1-sulfinamide

N-dibenzo[b,d]furan-3-yladamantane-1-sulfinamide

Cat. No.: B11501878
M. Wt: 365.5 g/mol
InChI Key: IDSCAIONINBKAA-UHFFFAOYSA-N
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Description

N-dibenzo[b,d]furan-3-yladamantane-1-sulfinamide is a complex organic compound with the molecular formula C22H23NO2S It is characterized by the presence of a dibenzofuran moiety and an adamantane sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dibenzo[b,d]furan-3-yladamantane-1-sulfinamide typically involves the reaction of dibenzofuran derivatives with adamantane sulfinamide. One common method includes the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . Another approach involves the use of substituted biphenyls, benzofuran annulation, or ring contraction . These methods often employ metal complex catalysis to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-dibenzo[b,d]furan-3-yladamantane-1-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfenamides, and various substituted derivatives of the original compound .

Scientific Research Applications

N-dibenzo[b,d]furan-3-yladamantane-1-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-dibenzo[b,d]furan-3-yladamantane-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form strong interactions with proteins, potentially inhibiting their function. The dibenzofuran moiety may also interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-dibenzo[b,d]furan-3-yladamantane-1-sulfinamide include:

Uniqueness

This compound is unique due to the combination of the dibenzofuran and adamantane sulfinamide moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler related compounds .

Properties

Molecular Formula

C22H23NO2S

Molecular Weight

365.5 g/mol

IUPAC Name

N-dibenzofuran-3-yladamantane-1-sulfinamide

InChI

InChI=1S/C22H23NO2S/c24-26(22-11-14-7-15(12-22)9-16(8-14)13-22)23-17-5-6-19-18-3-1-2-4-20(18)25-21(19)10-17/h1-6,10,14-16,23H,7-9,11-13H2

InChI Key

IDSCAIONINBKAA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)S(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5

Origin of Product

United States

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